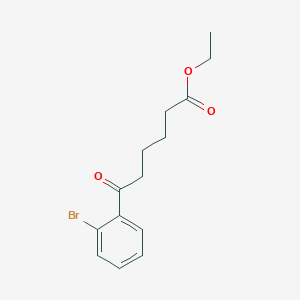

Ethyl 6-(2-bromophenyl)-6-oxohexanoate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ethyl 6-(2-bromophenyl)-6-oxohexanoate, also known as 2-bromo-6-oxohexanoic acid ethyl ester, is an organic compound that has been widely studied for its potential applications in scientific research. This compound has been used in a variety of experiments, including those related to biochemistry, physiology, and drug development. The purpose of

科研应用

Synthetic Applications in Heterocycles

Ethyl 6-(2-bromophenyl)-6-oxohexanoate has been utilized as a building block in radical cyclization reactions for synthesizing tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles such as imidazoles, pyrroles, indoles, and pyrazoles for creating radical precursors, which then yield new 6-membered rings attached to the azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).

Crystal and Molecular Structure Analysis

The compound's crystal and molecular structures have been studied, exemplified by ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives. These studies, conducted via single-crystal X-ray diffraction, are crucial for understanding the compound's physical and chemical properties (Kaur et al., 2012).

Antinociceptive Activity Evaluation

Although focused on enaminone compounds, research has evaluated the antinociceptive activities of similar compounds, providing insights into potential biomedical applications (Masocha et al., 2016).

Synthetic Process Development

The compound has been used in developing synthetic processes for various chemicals, demonstrating its versatility in organic synthesis. For instance, its role in synthesizing cyclopent-1-enecarboxylates via the Horner–Wadsworth–Emmons reaction shows its applicability in creating complex organic structures (Krawczyk & Albrecht, 2009).

Novel Initiators for Polymer Synthesis

In the field of polymer science, derivatives of ethyl 6-(2-bromophenyl)-6-oxohexanoate have been synthesized and used as initiators in atom transfer radical polymerization (ATRP), demonstrating the compound's utility in advanced material synthesis (Tunca et al., 2001).

性质

IUPAC Name |

ethyl 6-(2-bromophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZMIKCSMXHIIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645538 |

Source

|

| Record name | Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |

CAS RN |

898751-26-3 |

Source

|

| Record name | Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

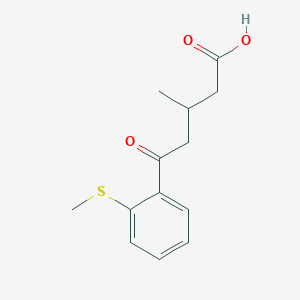

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)

![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)

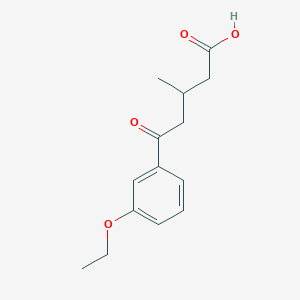

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)